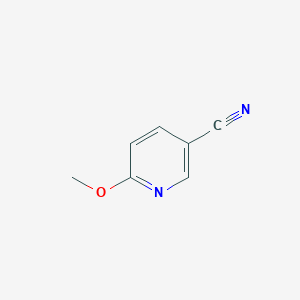

6-Methoxynicotinonitrile

Übersicht

Beschreibung

Cyclo(L-Phe-L-Pro), auch bekannt als Cyclo(L-Phenylalanyl-L-Prolin), ist ein zyklisches Dipeptid, das aus den Aminosäuren Phenylalanin und Prolin besteht. Diese Verbindung gehört zur Diketopiperazin-Familie, die zyklische Dipeptide sind, die häufig in der Natur vorkommen. Cyclo(L-Phe-L-Pro) wurde aus verschiedenen mikrobiellen Quellen isoliert, darunter Pseudomonas fluorescens und Pseudomonas alcaligenes . Es zeigt eine Reihe von biologischen Aktivitäten und ist daher Gegenstand wissenschaftlicher Forschung.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Cyclo(L-Phe-L-Pro) kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Cyclisierung linearer Dipeptide unter bestimmten Bedingungen. Beispielsweise kann das lineare Dipeptid L-Phenylalanyl-L-Prolin unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) in Gegenwart einer Base wie Triethylamin cyclisiert werden . Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur statt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Cyclo(L-Phe-L-Pro) erfolgt oft durch Fermentationsprozesse mit mikrobiellen Stämmen, die diese Verbindung auf natürliche Weise produzieren. Beispielsweise können Pseudomonas fluorescens und Pseudomonas alcaligenes in geeigneten Medien kultiviert werden, und die Verbindung kann aus dem Kulturüberstand isoliert werden . Der Isolierungsprozess kann eine Lösungsmittelextraktion beinhalten, gefolgt von Reinigungstechniken wie Chromatographie.

Chemische Reaktionsanalyse

Arten von Reaktionen

Cyclo(L-Phe-L-Pro) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Gängige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in wässriger Lösung.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Elektrophile aromatische Substitution mit Reagenzien wie Brom in Essigsäure.

Hauptprodukte

Oxidation: Oxidierte Derivate mit veränderten funktionellen Gruppen.

Reduktion: Reduzierte Formen der Verbindung mit veränderten chemischen Eigenschaften.

Substitution: Substituierte Derivate mit neuen funktionellen Gruppen am Phenylring.

Wissenschaftliche Forschungsanwendungen

Cyclo(L-Phe-L-Pro) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Cyclo(L-Phe-L-Pro) entfaltet seine Wirkungen durch verschiedene Mechanismen:

Quorum Sensing: Wirkt als Signalmolekül in Bakterien und beeinflusst die Genexpression und die bakterielle Kommunikation.

Antibakterielle Aktivität: Hemmt die Biofilmbildung, indem es die Synthese von extrazellulären polymeren Substanzen stört und die Genexpression in Bezug auf die interzelluläre Adhäsion von Polysacchariden beeinflusst.

Neuroprotektion: Aktiviert den Peroxisomen-Proliferator-aktivierten Rezeptor gamma (PPAR-γ), reduziert oxidativen Stress und verhindert mitochondriale Dysfunktion in Neuronen.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclo(L-Phe-L-Pro) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic aromatic substitution using reagents like bromine in acetic acid.

Major Products

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms of the compound with modified chemical properties.

Substitution: Substituted derivatives with new functional groups on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Cyclo(L-Phe-L-Pro) exerts its effects through various mechanisms:

Quorum Sensing: Acts as a signaling molecule in bacteria, influencing gene expression and bacterial communication.

Antibacterial Activity: Inhibits biofilm formation by interfering with the synthesis of extracellular polymeric substances and affecting gene expression related to polysaccharide intercellular adhesion.

Neuroprotection: Activates peroxisome proliferator-activated receptor gamma (PPAR-γ), reducing oxidative stress and preventing mitochondrial dysfunction in neurons.

Vergleich Mit ähnlichen Verbindungen

Cyclo(L-Phe-L-Pro) kann mit anderen zyklischen Dipeptiden verglichen werden, wie zum Beispiel:

Cyclo(L-Val-L-Pro): Ein weiteres zyklisches Dipeptid mit antifungaler Aktivität, aber mit unterschiedlicher Aminosäurezusammensetzung.

Cyclo(L-Leu-L-Pro): Zeigt antimikrobielle Aktivität gegen verschiedene Bakterienstämme.

Cyclo(L-Phe-D-Pro): Ein Stereoisomer mit unterschiedlichen biologischen Aktivitäten und unterschiedlichen Wirkungen auf das mikrobielle Wachstum.

Cyclo(L-Phe-L-Pro) ist einzigartig aufgrund seiner spezifischen Kombination aus Phenylalanin und Prolin, die im Vergleich zu anderen zyklischen Dipeptiden unterschiedliche biologische Aktivitäten und Wirkmechanismen verleiht.

Biologische Aktivität

6-Methoxynicotinonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the compound's biological activity, synthesis methods, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula and features a methoxy group and a nitrile group attached to a pyridine ring. This unique structure contributes to its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial properties, particularly against resistant strains such as Staphylococcus aureus . Its structural similarity to other bioactive compounds supports further investigation into its pharmacological effects.

- Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies have shown that it may inhibit cell proliferation in certain cancer cell lines, suggesting its potential as a lead compound for cancer therapy .

- Anticonvulsant Activity : Some derivatives of this compound are being explored for their anticonvulsant effects, indicating a broader spectrum of neuropharmacological applications .

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The methoxy and nitrile groups enhance its binding affinity, potentially modulating various biological pathways .

Synthesis Methods

Synthesis of this compound can be achieved through several methods:

- Reaction with Trimethylsilyl Cyanide : Involves the reaction of 6-methoxynicotinic acid with trimethylsilyl cyanide in the presence of a palladium catalyst.

- Copper-Catalyzed Coupling : Utilizes copper catalysts to couple 6-methoxynicotinic bromide with copper cyanide .

These methods highlight the versatility in synthesizing this compound for research purposes.

Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anticancer | Inhibits cell proliferation in cancer cell lines | |

| Anticonvulsant | Potential anticonvulsant activity |

Notable Research Findings

- Antibacterial Activity : A study highlighted that several nicotinonitrile derivatives, including this compound, exhibited significant antibacterial activity against methicillin-resistant strains, indicating their potential as therapeutic agents .

- Molecular Docking Studies : Research involving molecular docking simulations revealed that this compound interacts significantly with lipoprotein-associated phospholipase A2 (Lp-PLA2), suggesting its role in modulating inflammation pathways .

- In Vivo Studies : Animal models have shown promising results regarding the efficacy of this compound derivatives in reducing tumor size and enhancing survival rates in cancer models, warranting further clinical exploration .

Eigenschaften

IUPAC Name |

6-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPYAQAFVHRSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371595 | |

| Record name | 6-methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15871-85-9 | |

| Record name | 6-methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-pyridinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.